3-(2,2-Dichlorocyclopropyl)propanoic acid
Description
Contextualization within Cyclopropane (B1198618) Chemistry
Cyclopropanes are the smallest carbocyclic ring systems, and their chemistry is distinguished by a high degree of ring strain. researchgate.net This strain, a result of bond angles compressed to 60° from the ideal 109.5° for sp³-hybridized carbons, imparts unique reactivity, making them valuable intermediates in organic synthesis. researchgate.net The bonds in cyclopropane have significant p-character, often described by the Walsh or "banana bond" model, which allows the ring to react in ways similar to alkenes, such as undergoing ring-opening reactions. scripps.edu
The introduction of two chlorine atoms onto the same carbon (a gem-dihalo substitution) to form a dichlorocyclopropane ring further modifies these properties. This functional group is typically synthesized through the [2+1] cycloaddition of dichlorocarbene (B158193) to an alkene. finechem-mirea.ru Dichlorocarbene is a highly reactive intermediate that can be generated from common reagents like chloroform (B151607). researchgate.net The presence of the chlorine atoms enhances the electrophilicity of the cyclopropane ring and introduces a site for further chemical modification. Compounds containing the cyclopropane ring are found in a wide array of natural products and synthetic molecules with diverse biological activities, including insecticidal, antimicrobial, and antitumor properties. unl.ptnih.gov Therefore, 3-(2,2-Dichlorocyclopropyl)propanoic acid is situated within the broader research field that leverages the unique structural and reactive nature of cyclopropane rings for creating novel molecular architectures. researchgate.net
Significance in Propanoic Acid Derivatives Research
Propanoic acid and its derivatives are a cornerstone of medicinal chemistry. The arylpropionic acids, for instance, are a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with well-known members like ibuprofen (B1674241) and ketoprofen. orientjchem.orghumanjournals.com The carboxylic acid group is a key feature, often involved in binding interactions with biological targets. The three-carbon chain of propanoic acid provides a flexible scaffold that can be modified to optimize a compound's pharmacological profile.
Research into propanoic acid derivatives is extensive, exploring how different substituents impact their biological effects. researchgate.netontosight.ai The incorporation of a dichlorocyclopropyl group, as seen in this compound, represents a strategy to introduce conformational rigidity and specific stereoelectronic properties not present in more common derivatives. This can influence a molecule's shape, polarity, and metabolic stability. A related, more complex compound, 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid (Ciprofibrate), is a lipid-lowering agent, highlighting the utility of the dichlorocyclopropyl moiety in designing pharmacologically active propanoic acid derivatives. nih.gov The study of simpler structures like this compound can provide fundamental insights into how this specific combination of functional groups contributes to molecular behavior and potential bioactivity.
Historical Development of Related Chemical Entities
The scientific understanding of the chemical groups that constitute this compound has evolved over more than a century. The journey of cyclopropane chemistry began with the first synthesis of a cyclopropane derivative by William Henry Perkin in 1884. scripps.edu The unique bonding structure of cyclopropane was later described by Linus Pauling in 1931. scripps.edu
A pivotal moment for the synthesis of dichlorocyclopropanes occurred in 1954, when Doering and coworkers discovered that dichlorocarbene adds to alkenes to generate gem-dichlorocyclopropanes. scripps.eduresearchgate.net This reaction provided a reliable method for creating this specific functional group and opened the door for its inclusion in more complex molecules. The development of phase-transfer catalysis later simplified the generation of dichlorocarbene, making the synthesis of such compounds more accessible. researchgate.net
The timeline below highlights key milestones relevant to the structural components of this compound.
| Year | Milestone | Significance |
| 1884 | W. H. Perkin accomplishes the first synthesis of a cyclopropane derivative. scripps.edu | Establishes the existence and accessibility of the three-membered carbocyclic ring. |
| 1931 | Linus Pauling describes the "banana bonding" model of cyclopropane. scripps.edu | Provides a theoretical framework for understanding the unique reactivity and high strain of the cyclopropane ring. |
| 1954 | Doering et al. report the addition of dichlorocarbene to alkenes. scripps.edu | Introduces the most direct and fundamental method for synthesizing the gem-dichlorocyclopropane moiety. |
| 1958 | The Simmons-Smith reaction is developed. scripps.edu | Provides a key method for stereospecific cyclopropanation, further expanding the synthetic utility of cyclopropanes. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-dichlorocyclopropyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFCAHAVXIEJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2,2 Dichlorocyclopropyl Propanoic Acid and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 3-(2,2-Dichlorocyclopropyl)propanoic acid molecule in a highly convergent manner, often by forming the dichlorocyclopropane ring on a precursor that already contains the propanoic acid backbone.
Cyclopropanation Reactions, including Dichlorocarbene (B158193) Additions
A primary method for synthesizing dichlorocyclopropanes is through the addition of dichlorocarbene (:CCl₂) to an alkene. masterorganicchemistry.com Dichlorocarbene is a reactive intermediate that can be generated in situ from various precursors. A common and effective method involves the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide, often in the presence of a phase-transfer catalyst. guidechem.com
For the synthesis of this compound, the logical precursor is 4-pentenoic acid. The dichlorocarbene, once generated, adds across the double bond of the pentenoic acid to form the desired dichlorocyclopropane ring structure. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. masterorganicchemistry.com
Research into the addition of dichlorocarbene to various α,β-unsaturated carbonyl compounds has shown this to be a versatile method. For instance, the reaction has been successfully applied to α,β-unsaturated amides derived from chiral auxiliaries, yielding gem-dichlorocyclopropane derivatives with high diastereoselectivity. While the free carboxylic acid of 4-pentenoic acid might interfere with the basic conditions used for carbene generation, the reaction can be effectively carried out on its corresponding esters, followed by hydrolysis to yield the target acid.
Table 1: Examples of Dichlorocyclopropanation of α,β-Unsaturated Amide Analogues
| Entry | β-substituent | Yield (%) | Diastereomeric Ratio |
| 1 | Phenyl | 62 | >99.5 |
| 2 | n-Propyl | 73 | >99.5 |
| 3 | Methyl | 61 | >99.5 |
Source: Adapted from research on diastereoselective synthesis of chlorocyclopropanes.
Carboxylation Strategies involving Cyclopropyl (B3062369) Precursors
Carboxylation strategies involve introducing a carboxylic acid group onto a pre-existing dichlorocyclopropyl structure. Modern catalytic methods have emerged for the carboxylation of organic substrates using carbon dioxide (CO₂), a readily available C1 source. nih.gov
One such advanced strategy is the rhodium-catalyzed reductive hydrocarboxylation of styrene (B11656) derivatives using CO₂ and H₂ under mild conditions. nih.gov This method can be applied to vinyl-substituted dichlorocyclopropanes to generate the corresponding propanoic acid derivative. The reaction proceeds without the need for a strong base, which is advantageous for substrates that may be sensitive to such conditions. nih.gov For example, the hydrocarboxylation of 4-vinylbenzoic acid demonstrates that the process is tolerant of existing carboxylic acid groups within the molecule. nih.gov This approach represents a sophisticated route to analogues of this compound. nih.gov
Indirect Synthetic Routes via Precursors
Indirect routes involve multi-step sequences where the cyclopropane ring and the propanoic acid chain are built up through a series of reactions, including alkylation, oxidation, or derivatization of functional groups.
Alkylation Reactions of Cyclopropyl Derivatives
Alkylation reactions can be employed to construct the propanoic acid side chain onto a cyclopropyl scaffold. An efficient method for synthesizing α-alkylated propionic acids involves the asymmetric phase-transfer catalytic alkylation of specific carboxylic acid esters. nih.gov This methodology can be adapted to use an alkylating agent containing the 2,2-dichlorocyclopropyl group.
Another relevant alkylation approach is the Friedel-Crafts reaction, which can form a carbon-carbon bond between an aromatic ring and an alkyl group. For example, the reaction between ethyl 2-chloro-propionate and an alkylbenzene, catalyzed by anhydrous aluminum chloride, yields an ethyl 2-(4-alkylphenyl) propionate (B1217596) intermediate, which is then hydrolyzed to the final propanoic acid. google.com A similar strategy could be envisioned where a 2,2-dichlorocyclopropyl derivative is used as the alkylating agent or as part of the substrate to produce analogues of the target compound.
Oxidation of Cyclopropanol Systems
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis and provides an indirect route to the target compound. libretexts.org This strategy would involve a precursor such as 3-(2,2-Dichlorocyclopropyl)propan-1-ol.
A wide array of oxidizing agents can accomplish this conversion. A classic method involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org Other modern and milder methods are also available. For instance, the oxidation of primary alcohols to carboxylic acids can be achieved using catalytic amounts of CrO₃ with periodic acid (H₅IO₆) as the stoichiometric oxidant. organic-chemistry.org Another efficient system uses a TEMPO catalyst in a biphasic reaction, which is suitable for substrates that are sensitive to basic conditions. derpharmachemica.com These methods offer robust and high-yielding pathways to carboxylic acids from their corresponding primary alcohols. organic-chemistry.orgderpharmachemica.com
Table 2: Selected Reagent Systems for the Oxidation of Primary Alcohols to Carboxylic Acids
| Catalyst / Main Reagent | Co-oxidant / Conditions | Typical Application |
| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid, Heat | General oxidation of primary alcohols |
| CrO₃ (catalytic) | Periodic Acid (H₅IO₆) | Clean oxidation with good yields |
| TEMPO (catalyst) | NaIO₄ / NaCl / H₂O | Mild, acidic conditions for sensitive substrates |
| Bismuth(III) oxide | t-BuOOH | Chemoselective oxidation at ambient conditions |
Source: Compiled from various organic synthesis resources. libretexts.orgorganic-chemistry.orgderpharmachemica.com
Derivatization from Unsaturated Carboxylic Acids
This approach begins with an unsaturated carboxylic acid, such as 4-pentenoic acid, and modifies it in a stepwise fashion. nih.govtudelft.nl The core of this pathway is the dichlorocyclopropanation of the carbon-carbon double bond, as described in section 2.1.1.
However, to be considered an indirect or derivatization route, the process often involves protecting the carboxylic acid functional group prior to the cyclopropanation step. The carboxylic acid is typically converted into an ester (e.g., a methyl or ethyl ester). This protection is crucial because the strong basic conditions used to generate dichlorocarbene from chloroform would otherwise deprotonate the carboxylic acid, potentially leading to side reactions and reduced yield.
The synthetic sequence is as follows:
Esterification: 4-pentenoic acid is converted to its corresponding ester.
Cyclopropanation: The ester is then subjected to dichlorocarbene addition to form the 3-(2,2-dichlorocyclopropyl)propanoate ester.
Hydrolysis: The ester is hydrolyzed back to the carboxylic acid, yielding the final product, this compound.
This derivatization sequence ensures that the sensitive carboxylic acid group does not interfere with the key ring-forming reaction.
Stereoselective Synthesis of Enantiomers and Diastereomers
The creation of specific enantiomers and diastereomers of this compound and related structures is crucial for investigating their biological activities. Asymmetric synthesis approaches are employed to control the formation of chiral centers.
One established method involves the use of chiral auxiliaries. For instance, α,β-unsaturated amides derived from camphor-based auxiliaries can serve as Michael acceptors for dichlorocarbene, generated in situ. This approach can lead to the formation of gem-dichlorocyclopropane derivatives with high diastereoselectivity. The stereochemical outcome is often dictated by the steric hindrance of the chiral auxiliary, which directs the approach of the carbene to one face of the double bond. Evans chemistry, utilizing chiral oxazolidinones, represents another powerful strategy for stereoselective aldol (B89426) reactions, which can be a precursor step to forming chiral starting materials for cyclopropanation. nih.gov
Biocatalysis offers a highly selective alternative for generating chiral cyclopropanes. chemrxiv.org Heme-dependent proteins, through directed evolution, have been developed into effective biocatalysts for diastereo- and enantioselective cyclopropanation reactions. chemrxiv.org These enzymatic systems can provide access to all four possible stereoisomers of a chiral cyclopropane from a functionalized substrate, often with exceptional levels of purity (e.g., up to 99:1 diastereomeric ratio and 99:1 enantiomeric ratio). chemrxiv.org
The resolution of enantiomers via chiral High-Performance Liquid Chromatography (HPLC) is another viable method for obtaining optically pure compounds. nih.gov This technique is often used in conjunction with spectroscopic methods like Vibrational Circular Dichroism (VCD) to unambiguously determine the absolute configuration of the separated enantiomers. nih.gov
| Method | Chiral Source / Reagent | Key Principle | Potential Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Camphor-derived pyrazolidinone | Steric guidance of dichlorocarbene addition to an α,β-unsaturated amide. | High diastereoselectivity (>99.5%). | |
| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric aldol reaction to create chiral precursors. | Moderate to good diastereoselectivity (e.g., 82:18). | nih.gov |
| Biocatalysis | Engineered Heme Proteins (e.g., Globins) | Enzyme-controlled, fully diastereo- and enantiodivergent cyclopropanation. | Excellent diastereo- and enantioselectivity (up to 99:1 d.r. and 99:1 e.r.). | chemrxiv.org |
| Chromatographic Resolution | Chiral HPLC Column | Separation of a racemic mixture into individual enantiomers. | Isolation of pure enantiomers for characterization. | nih.gov |
Green Chemistry Approaches and Process Optimization in Synthesis
Adopting green chemistry principles in the synthesis of this compound is essential for developing sustainable and industrially viable processes. This involves optimizing reaction conditions and utilizing environmentally benign materials.
| Approach | Traditional Method | Green / Optimized Method | Advantage of Green Method | Reference |
|---|---|---|---|---|
| Solvent Choice | Organic solvents (e.g., DMF, DMSO) | Aqueous reaction solvent | Fewer impurities, simplified purification, reduced environmental impact. | researchgate.net |
| Process Flow | Multi-step synthesis with intermediate purification at each stage. | Telescopic synthesis where crude product is used directly in the next step. | Reduced waste, time, and cost; simplified process. | google.com |
| Purification | Column chromatography | Simple slurry wash with a mixed solvent system (e.g., water/alcohol). | Avoids large volumes of silica (B1680970) gel and organic solvents. | researchgate.net |
Utilisation of Advanced Catalytic Systems
The use of advanced catalytic systems is fundamental to modern organic synthesis, offering high efficiency, selectivity, and the ability to perform challenging transformations under mild conditions. For the synthesis of dichlorocyclopropane-containing molecules, various catalytic methods are applicable.
Transition-metal catalysis is widely employed for cyclopropanation reactions. Rhodium(II) complexes, for example, are effective catalysts for the decomposition of diazo compounds to generate carbenes for cyclopropanation. wikipedia.orgorganic-chemistry.org Similarly, cobalt(II)-porphyrin complexes have been shown to be effective for asymmetric olefin cyclopropanation, affording products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org These catalysts allow the reaction to proceed under mild conditions and with high control over the product's stereochemistry. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for modifying cyclopropyl structures. organic-chemistry.org For instance, potassium cyclopropyltrifluoroborates can be coupled with aryl chlorides to form aryl-substituted cyclopropanes, demonstrating the utility of these catalysts in building molecular complexity. organic-chemistry.org
Furthermore, photocatalysis represents a modern approach for generating reactive species for cyclopropanation. researchgate.net Mechanistic studies have shown that photocatalysts like fac-Ir(ppy)₃ can mediate borylcyclopropanation through a radical addition/polar cyclization pathway under visible light. researchgate.net Aryl iodide(I–III) catalysis has also been described as a general strategy for the 1,3-oxidation and functionalization of cyclopropanes, showcasing the versatility of modern catalytic systems in modifying the cyclopropane ring itself. nih.gov
| Catalyst Type | Specific Example | Application | Advantages | Reference |
|---|---|---|---|---|
| Rhodium Complex | Chiral Rhodium(II) catalysts | Asymmetric cyclopropanation with sulfoxonium ylides. | Excellent enantio- and diastereoselectivity. | organic-chemistry.org |
| Cobalt-Porphyrin Complex | D2-symmetric chiral porphyrin-Co(II) | Asymmetric olefin cyclopropanation with diazoacetates. | High yields, high diastereo- and enantioselectivity under mild conditions. | organic-chemistry.org |
| Palladium Catalyst | Pd complexes with suitable ligands | Cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize cyclopropanes. | Formation of C-C bonds with various substrates. | organic-chemistry.org |
| Photocatalyst | fac-Ir(ppy)₃ | Visible-light mediated borylcyclopropanation of alkenes. | Utilizes light energy, proceeds via a radical pathway. | researchgate.net |
| Aryl Iodide Catalyst | ArI(I-III) systems | Catalytic 1,3-oxidation and difunctionalization of cyclopropanes. | Engages a variety of substituted cyclopropane substrates. | nih.gov |
Chemical Reactivity and Transformation Studies of 3 2,2 Dichlorocyclopropyl Propanoic Acid
Reactions of the Carboxyl Group
Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is a reversible reaction. chemguide.co.ukmasterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. masterorganicchemistry.com
Another common method for esterification, particularly under mild conditions, is the Steglich esterification. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This approach is advantageous as it can often be carried out at room temperature and can suppress the formation of side products. organic-chemistry.orgorgsyn.org
Table 1: Representative Esterification Methods Applicable to Carboxylic Acids
| Method | Reagents and Conditions | General Yields | Notes |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Variable (depends on equilibrium) | Reversible reaction; often requires removal of water to drive to completion. chemguide.co.ukmasterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP, Aprotic Solvent (e.g., CH₂Cl₂) | Generally High | Mild conditions, suitable for a wide variety of acids and alcohols. organic-chemistry.orgorgsyn.org |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires specific structural features in the carboxylic acid. Simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating alone. libretexts.org However, the presence of an electron-withdrawing group at the β-position significantly facilitates this reaction, often through a cyclic transition state. masterorganicchemistry.com For 3-(2,2-Dichlorocyclopropyl)propanoic acid, which lacks such a β-activating group, harsh conditions would likely be required for decarboxylation.
One method for the decarboxylation of unactivated carboxylic acids involves heating the sodium salt of the acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org This process typically results in the formation of a hydrocarbon where the carboxyl group has been replaced by a hydrogen atom. libretexts.org
Reduction Chemistry
The carboxyl group can be reduced to a primary alcohol. Powerful reducing agents are required for this transformation due to the relatively low reactivity of the carboxylic acid carbonyl group. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, readily reducing carboxylic acids to their corresponding primary alcohols. libretexts.orglibretexts.org The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org
It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.org More recently, catalytic methods using hydrosilanes in the presence of transition metal catalysts, such as manganese complexes, have been developed for the reduction of carboxylic acids to alcohols under milder conditions. nih.gov
Table 2: Common Reducing Agents for Carboxylic Acids
| Reagent | Product | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | 1. LiAlH₄ in dry ether or THF2. Acidic workup | Powerful, non-selective reducing agent. libretexts.orglibretexts.org |
| Diborane (B₂H₆) | Primary Alcohol | B₂H₆ in THF | Another effective reagent for this transformation. libretexts.org |
| Manganese(I) Catalyzed Hydrosilylation | Primary Alcohol | [MnBr(CO)₅], Phenylsilane | Milder, catalytic alternative. nih.gov |
Reactions Involving the Dichlorocyclopropyl Moiety
The dichlorocyclopropyl group is a strained ring system bearing two chlorine atoms on the same carbon. This structural feature imparts unique reactivity, primarily involving ring-opening reactions and transformations of the halogen atoms.
Ring Opening Reactions and Mechanisms
Cyclopropanes, particularly those activated by electron-withdrawing or donor groups, can undergo ring-opening reactions under the influence of Lewis acids or Brønsted acids. lnu.edu.cnresearchgate.net These reactions proceed through the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane (B1198618) ring and the nature of the activating groups.
For donor-acceptor cyclopropanes, Lewis acid-catalyzed reactions often lead to the formation of 1,3-dipoles, which can participate in cycloaddition reactions. researchgate.net While this compound does not fit the classic donor-acceptor pattern, the strain of the three-membered ring and the presence of the electronegative chlorine atoms could facilitate ring-opening under acidic conditions. nih.gov Ionic liquids have also been shown to promote the ring opening of three-membered heterocycles. mdpi.com
Halogen-Specific Transformations
The chlorine atoms on the cyclopropyl (B3062369) ring are potential sites for nucleophilic substitution or elimination reactions, although such reactions on gem-dihalocyclopropanes can be complex. The reactivity of these halogens would be influenced by the steric hindrance of the cyclopropyl ring.
Another potential transformation is reductive dehalogenation, where the chlorine atoms are replaced by hydrogen. This can often be achieved using various reducing agents. Additionally, reactions involving the α-carbon to the carboxylic acid are possible. The Hell-Volhard-Zelinsky reaction, for instance, allows for the halogenation of the α-carbon of carboxylic acids using reagents like chlorine and a catalytic amount of red phosphorus. gauthmath.com
Derivatization Strategies for Functionalization
The presence of a carboxylic acid group in this compound allows for a variety of derivatization reactions, primarily to enhance its analytical detection, alter its physical properties, or prepare it for further synthetic transformations. nih.govresearchgate.net The most common derivatization strategies for carboxylic acids involve the conversion of the carboxyl group into esters or amides. nih.gov
Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization technique. This can be achieved through several methods, with Fischer esterification being one of the most common. chemguide.co.ukmasterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Alternative methods that are often milder and can be used for acid-sensitive substrates include the use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) (Steglich esterification), or the reaction with alkyl halides in the presence of a base. commonorganicchemistry.com
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Heating/Reflux | Equilibrium reaction; excess alcohol or water removal drives the reaction forward. masterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Good for acid-sensitive substrates and tertiary alcohols. commonorganicchemistry.com |
| Alkylation | Alkyl Halide (e.g., Iodomethane), Base (e.g., K₂CO₃) | Room temperature or gentle heating | Useful alternative to Fischer esterification. commonorganicchemistry.com |
| With Thionyl Chloride and Alcohol | 1. SOCl₂ 2. Alcohol | Two-step process; formation of acyl chloride followed by reaction with alcohol. | The intermediate acyl chloride is highly reactive. commonorganicchemistry.com |
Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. Direct reaction of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orgchemistrysteps.com Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. fishersci.co.uk Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation under milder conditions. chemistrysteps.comacs.org
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Room temperature or cooling | Highly efficient due to the high reactivity of the acyl chloride intermediate. fishersci.co.uk |
| Carbodiimide Coupling | Amine, DCC or EDC | Room temperature | Widely used in peptide synthesis; proceeds under mild conditions. chemistrysteps.com |
| Boron-based Reagents | Amine, B(OCH₂CF₃)₃ | Heating (80-100 °C) | Effective for a variety of carboxylic acids and amines. acs.org |
| Thermal Dehydration of Ammonium Salt | Amine (as ammonium carbonate), Heat | High temperatures (>100 °C) | Less common due to the harsh conditions required. libretexts.org |
Stability and Degradation Pathways under Controlled Conditions
The stability of this compound is determined by the robustness of the dichlorocyclopropane ring and the propanoic acid chain. Both functional groups can undergo degradation under specific controlled conditions such as high temperatures, hydrolysis, or exposure to UV light.
Thermal Stability: Gem-dihalocyclopropanes are known to be kinetically stable but can undergo thermal rearrangement at elevated temperatures. researchgate.net Pyrolysis of gem-dichlorocyclopropanes, typically at temperatures between 300-500°C, can lead to ring-opening and rearrangement to form chloro-substituted alkenes. rsc.orgresearchgate.net For this compound, a plausible thermal degradation pathway would involve the rearrangement of the dichlorocyclopropane ring to form various chlorinated, unsaturated carboxylic acids. The exact products would depend on the specific conditions and the mechanism of the rearrangement, which could involve a concerted chlorine migration and ring-opening. rsc.org
Hydrolytic Stability: The carboxylic acid functional group is generally stable to hydrolysis. However, the gem-dichloro group on the cyclopropane ring can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, although this is generally a slow process for dichlorocyclopropanes compared to other gem-dihalides. doubtnut.com Hydrolysis of the gem-dichloro group would likely proceed through a carbocation intermediate, potentially leading to the formation of a cyclopropanone (B1606653) derivative, which itself might be unstable and undergo further reactions such as ring-opening. nuph.edu.uaresearchgate.net
Photochemical Stability: While specific photochemical studies on this compound are not available, cyclopropane rings can undergo photochemical rearrangements. rsc.org Irradiation with UV light could potentially lead to the cleavage of the C-C bonds in the strained cyclopropane ring, resulting in the formation of isomeric open-chain compounds. researchgate.net The presence of the chlorine atoms could also influence the photochemical behavior, as carbon-halogen bonds can be susceptible to photodissociation. nih.gov
| Condition | Potential Pathway | Plausible Products |
|---|---|---|
| Thermal (Pyrolysis) | Ring-opening and rearrangement of the dichlorocyclopropane ring. rsc.org | Isomeric chlorinated unsaturated propanoic acids (e.g., 5,6-dichlorohex-5-enoic acid). |
| Hydrolysis (Acidic/Basic) | Hydrolysis of the gem-dichloro group, potentially followed by ring-opening. nuph.edu.ua | 3-(2-oxocyclopropyl)propanoic acid, open-chain keto acids. |
| Photochemical (UV Irradiation) | Cleavage of cyclopropane C-C bonds or C-Cl bonds. researchgate.netnih.gov | Isomeric unsaturated propanoic acids, de-chlorinated products. |
Spectroscopic and Chromatographic Methodologies for Research of 3 2,2 Dichlorocyclopropyl Propanoic Acid
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 3-(2,2-Dichlorocyclopropyl)propanoic acid.
Infrared (IR) and Raman Spectroscopy Applications
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule based on their vibrational frequencies. For this compound, these techniques are crucial for confirming the presence of the carboxylic acid and the dichlorocyclopropyl moieties.
Key Functional Group Vibrations:
O-H Stretch: The carboxylic acid group exhibits a very broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the acid molecules.
C=O Stretch: A sharp and intense absorption peak corresponding to the carbonyl group of the carboxylic acid is expected between 1725 and 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group will appear in the region of 1320-1210 cm⁻¹.
C-H Stretch: The C-H stretching vibrations of the alkyl chain and the cyclopropyl (B3062369) ring are expected in the 3000-2850 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibrations of the dichlorocyclopropyl group typically appear in the fingerprint region, broadly between 800 and 600 cm⁻¹. The presence of two chlorine atoms on the same carbon (geminal dichlorides) can lead to two distinct stretching bands.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C backbone and the cyclopropyl ring deformations would be more prominent in the Raman spectrum.
Interactive Data Table: Expected IR and Raman Peaks for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Weak | Broad, Strong |
| Carbonyl | C=O Stretch | 1725-1700 | Strong | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Moderate | Moderate |
| Alkyl/Cyclopropyl | C-H Stretch | 3000-2850 | Strong | Moderate |
| Dichlorocyclopropyl | C-Cl Stretch | 800-600 | Strong | Moderate to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide critical information for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons in different chemical environments.
-COOH Proton: A highly deshielded singlet, typically appearing far downfield (δ 10-13 ppm), which may be broad.
-CH₂-COOH Protons: A triplet adjacent to the carboxylic acid, expected around δ 2.3-2.6 ppm.
-CH₂-CH- Protons: A multiplet further upfield, likely in the δ 1.5-2.0 ppm range.
Cyclopropyl Protons: The protons on the cyclopropyl ring will have complex splitting patterns due to geminal and cis/trans couplings. The proton on the carbon attached to the propanoic acid chain is expected to be a multiplet around δ 1.0-1.5 ppm. The CH₂ protons on the ring will also be multiplets in a similar region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom.
C=O Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 175-185 ppm.
-CCl₂- Carbon: The carbon atom bonded to two chlorine atoms will be significantly deshielded, with an expected chemical shift in the range of δ 60-70 ppm.
-CH₂- Carbons: The two methylene (B1212753) carbons in the propanoic acid chain would appear in the δ 20-40 ppm range.
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are expected to appear at relatively upfield chemical shifts, typically in the range of δ 10-30 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| COOH | Carboxyl | 10-13 | 175-185 | s |
| -CH₂-COOH | Methylene | 2.3-2.6 | 30-40 | t |
| -CH₂-CH- | Methylene | 1.5-2.0 | 25-35 | m |
| CH (ring) | Methine | 1.0-1.5 | 20-30 | m |
| CH₂ (ring) | Methylene | 1.0-1.5 | 10-20 | m |
| CCl₂ | Quaternary | - | 60-70 | - |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₈Cl₂O₂), the molecular weight is approximately 182.0 g/mol .
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in a ratio of approximately 9:6:1.
Expected Fragmentation Pathways:
Loss of the carboxyl group: Fragmentation may occur with the loss of the -COOH group (45 Da) or the -C(O)OH radical.
Alpha-cleavage: Cleavage of the bond between the first and second carbon of the propanoic acid chain.
Ring-opening: The dichlorocyclopropyl ring may undergo cleavage.
Loss of HCl: Elimination of a molecule of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. For example, the predicted CCS for the [M+H]⁺ adduct is around 127.8 Ų. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 182.99741 | 127.8 |
| [M+Na]⁺ | 204.97935 | 138.6 |
| [M-H]⁻ | 180.98285 | 130.9 |
Data sourced from PubChem predictions. uni.lu
Chromatographic Separation and Analytical Techniques
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like carboxylic acids. A reverse-phase HPLC method would be most suitable for this compound.
A typical HPLC setup would involve:
Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating moderately polar organic molecules.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an adjusted pH, or water with formic acid for MS compatibility) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution would be optimized to achieve good separation.
Detection: A UV detector would be suitable, as the carboxylic acid group has some UV absorbance, although it is weak. Detection could be set at a low wavelength, such as 210 nm. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used as the detector.
The retention time of the compound would depend on the specific conditions, but it is expected to be retained on a C18 column due to its non-polar dichlorocyclopropyl group and alkyl chain.
Interactive Data Table: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Column Temperature | 25-30 °C |
High-Performance Thin-Layer Chromatography (HPTLC) Approaches
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of this compound. It is particularly useful for screening multiple samples simultaneously.
For HPTLC analysis:
Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates are commonly used for separating organic acids.
Mobile Phase: A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid) would be developed to achieve an appropriate Rf value. The inclusion of a small amount of acid in the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid.
Visualization: The spots can be visualized under UV light (if the compound is UV active or a fluorescent indicator is used in the plate). Alternatively, a derivatizing agent can be sprayed on the plate to produce colored spots. A general reagent like potassium permanganate (B83412) or a pH indicator spray could be effective.
HPTLC offers the advantage of high throughput and low cost per sample, making it suitable for initial purity assessments or reaction monitoring.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a versatile analytical technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.
Derivatization and Detection:
One common approach involves the conversion of the carboxylic acid to a more volatile ester, such as a methyl ester. This can be achieved using various derivatizing agents. Following derivatization, the resulting compound can be analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. nih.gov
Column Selection and Operating Conditions:
The choice of GC column is critical for achieving good separation. A study on the determination of propionic acid and its salts in food utilized an HP-INNOWAX chromatographic column. nih.gov Porous polymer columns, such as those made from styrene-divinylbenzene copolymers (e.g., Chromosorb 101), have also been shown to be effective for the separation of free volatile fatty acids with minimal peak tailing. cerealsgrains.org
Typical GC operating conditions would involve:
Injector Temperature: Sufficiently high to ensure rapid volatilization of the analyte without causing thermal degradation.
Oven Temperature Program: A temperature ramp is often used to ensure the separation of compounds with different boiling points.
Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase. thepharmajournal.com
Detector: FID is a common choice for its sensitivity to organic compounds, while MS provides structural information for compound identification. nih.govagriculturejournals.cz
Research Findings:
While specific GC methods for this compound are not extensively detailed in the available literature, methods developed for similar compounds, such as other propanoic acid derivatives, provide a strong basis for its analysis. For instance, a method for determining propionic acid in food samples involved extraction, acidification to a pH below 2, and subsequent analysis by GC-FID. nih.gov The method demonstrated good linearity, with recoveries ranging from 87.5% to 102.1%. nih.gov
Another study on the analysis of propionic acid in corn utilized a column packed with porous polymer beads and achieved detection limits of less than 1 ppm in an aqueous extract. cerealsgrains.org These examples highlight the potential of GC for the sensitive and accurate quantification of this compound in various matrices, likely after a suitable derivatization step.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, which may not be readily amenable to GC without derivatization.
Methodology and Conditions:
A typical LC-MS method for a dichlorinated propanoic acid derivative would involve a reverse-phase HPLC separation coupled to a mass spectrometer. A study on the analysis of various phenoxy acid herbicides, including dichlorprop (B359615), utilized an Agilent 1290 Infinity HPLC system with a Sciex TripleQuad 6500 mass spectrometer. epa.gov
Key parameters for LC-MS analysis include:
Column: A C18 column is commonly used for reverse-phase chromatography. epa.gov
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid is often employed to facilitate ionization and improve peak shape. epa.govsielc.com
Ionization Source: Electrospray ionization (ESI) is a common choice for polar analytes and can be operated in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred. epa.govresearchgate.net
Mass Analyzer: A triple quadrupole mass spectrometer is frequently used for its ability to perform selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. epa.gov
Research Findings:
In the analysis of dichlorprop, a structurally related compound, two ion pair transitions were monitored for each analyte for quantification and confirmation. epa.gov This approach enhances the reliability of the identification and quantification. The limit of quantitation (LOQ) for dichlorprop-p (B76475) in soil was reported to be 0.01 mg/kg. epa.gov
Another study on the enantioselective determination of dichlorprop in water used a hybrid triple quadrupole mass spectrometer with an electrospray source operating in the negative ion mode. researchgate.net The daughter ion at m/z 160.6 was detected for dichlorprop. researchgate.net These findings demonstrate the high sensitivity and specificity of LC-MS/MS for the analysis of dichlorinated propanoic acid compounds. The technique allows for the detection and quantification of these compounds at very low concentrations in complex matrices.
Enantioselective Chromatographic Separations
This compound contains a chiral center, meaning it can exist as two enantiomers. Enantioselective chromatography is a specialized form of chromatography used to separate these stereoisomers. This is crucial in many fields, as enantiomers can have different biological activities.
Chiral Stationary Phases (CSPs):
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). These are chromatographic packing materials that are themselves chiral and can interact differently with the two enantiomers of a racemic mixture. Several types of CSPs are available, with some of the most common being:
Polysaccharide-based CSPs: These are derived from cellulose (B213188) or amylose (B160209) and are known for their broad applicability. mdpi.com
Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with the analytes. mdpi.comnih.gov
Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used as chiral selectors. These CSPs can operate in different chromatographic modes, including reversed-phase, normal-phase, and polar ionic modes. semanticscholar.org
Method Development:
The development of an enantioselective separation method involves selecting the appropriate CSP and optimizing the mobile phase composition. The choice of mobile phase can significantly influence the enantioselectivity due to its effect on the interactions between the analyte and the CSP. semanticscholar.org For acidic compounds like this compound, the pH of the mobile phase can be a critical parameter.
Research Findings:
A study on the enantioseparation of isomeric α-(chlorophenyl)propanoic acids used countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral mobile phase additive. nih.gov This approach successfully separated the enantiomers of 2-(3-chlorophenyl)propanoic acid. nih.gov
Theoretical and Computational Investigations of 3 2,2 Dichlorocyclopropyl Propanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for predicting the electronic structure and properties of molecules from first principles. nih.govcore.ac.uk These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and other electronic properties. youtube.com For a molecule like 3-(2,2-Dichlorocyclopropyl)propanoic acid, DFT can be employed to perform geometry optimization, yielding the most stable three-dimensional arrangement of its atoms. cnr.it
DFT calculations are crucial for understanding the inherent strain and electronic nature of the dichlorocyclopropyl group. The C-C bonds within a cyclopropane (B1198618) ring are known to have significant π-character due to their bent nature, a feature that DFT can quantify through orbital analysis. researchgate.net Studies on cyclopropane derivatives using DFT have explored how different substituents influence the ring's stability and reactivity. rsc.org For instance, DFT can elucidate how the electron-withdrawing chlorine atoms affect the charge distribution and bond lengths within the cyclopropyl (B3062369) ring of the target molecule.
Furthermore, DFT is used to calculate a variety of molecular descriptors that are valuable for predicting chemical behavior. mit.educhemrxiv.org These include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. researchgate.netmdpi.com
Table 1: Illustrative DFT-Calculated Properties for a Propanoic Acid Derivative This table presents typical data obtained from DFT calculations and is for illustrative purposes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal insights into the conformational dynamics, solvation properties, and intermolecular interactions of compounds like this compound. nih.govchemrxiv.org
Key analyses from MD simulations include the calculation of Radial Distribution Functions (RDFs) to understand the structuring of solvent molecules around the solute, and the Root Mean Square Deviation (RMSD) to assess conformational stability. dovepress.com For this compound, simulations could explore the flexibility of the propanoic acid chain and the orientation of the dichlorocyclopropyl group in different environments. mpg.de
Computational Approaches to Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. taylorfrancis.com By developing mathematical models, QSAR aims to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.govyoutube.com
For a class of compounds including this compound, a QSAR study would begin by calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., from DFT), steric, or hydrophobic in nature. The model would then use statistical methods, such as regression analysis or machine learning, to build a predictive equation linking these descriptors to observed biological activity. mdpi.com
SAR studies on related cyclopropane derivatives have been performed to understand how modifications to the ring and its substituents impact biological effects. For example, research on cyclopropylamine (B47189) derivatives as enzyme inhibitors has shown that substitutions on an associated phenyl ring significantly improve inhibitory activity. nih.gov A hypothetical QSAR study on this compound analogues might explore how variations in the substituents on the cyclopropane ring or alterations to the propanoic acid chain length affect a specific biological endpoint.
Table 2: Example Descriptors Used in QSAR Models This table lists common descriptors that would be calculated for a QSAR study.
Molecular Docking Studies for Mechanistic Insights
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein. nih.govrsc.org
The results of a docking simulation can provide crucial mechanistic insights, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. plos.org This information can explain the molecule's mechanism of action and guide the design of new analogues with improved binding affinity.
Table 3: Illustrative Molecular Docking Results for a Propanoic Acid Analogue This table shows representative data from a molecular docking study against a hypothetical protein target.
Biological Activity and Mechanistic Pathways of 3 2,2 Dichlorocyclopropyl Propanoic Acid and Analogues
Interaction with Molecular Targets and Receptors
While direct evidence of 3-(2,2-dichlorocyclopropyl)propanoic acid's interaction with specific molecular targets is scarce, the activities of its analogues suggest potential pathways of interaction.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Pathways
There is currently no available research directly linking this compound to the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Enzyme Inhibition Mechanisms (e.g., Aldose Reductase, Lipoprotein Lipase)
Specific studies on the inhibitory effects of this compound on enzymes such as aldose reductase and lipoprotein lipase (B570770) are not found in the reviewed literature. However, the broader class of cyclopropane (B1198618) derivatives has been investigated for various enzyme inhibitory activities. For instance, some cyclopropane-containing compounds are known to act as enzyme inhibitors due to the unique electronic and steric properties of the cyclopropyl (B3062369) group. unl.pt
Modulation of Biochemical and Neurotransmitter Systems
There is no available information from the search results regarding the modulation of biochemical and neurotransmitter systems by this compound.
Broad Spectrum Biological Activities and Underlying Mechanisms
Analogues of this compound have demonstrated a range of biological activities, including antimicrobial, antifungal, insecticidal, and herbicidal effects.
Antimicrobial and Antifungal Action Mechanisms
Cyclopropane-containing fatty acids have been identified as possessing antimicrobial and antifungal properties. mdpi.comsemanticscholar.org The proposed mechanisms for their antimicrobial action include the inhibition of fatty acid synthesis in microorganisms and the creation of instability in cell membranes. mdpi.com
One notable analogue, 2,2-Dichloro-3,3-dimethyl-cyclopropane carboxylic acid , has been studied as a systemic fungicide, particularly against the rice leaf 'blast' disease caused by Piricularia oryzae. microbiologyresearch.org Interestingly, its in vitro antifungal activity was found to be dependent on the composition of the growth medium. microbiologyresearch.org The intrinsic fungitoxicity of this compound was low, and its ability to inhibit the growth of P. oryzae in vitro did not directly correlate with its effectiveness in preventing the disease on rice plants. microbiologyresearch.org This suggests that its mode of action in plants might involve stimulating the host's disease-resistance mechanisms rather than direct fungicidal action. microbiologyresearch.org
The introduction of halogen atoms, such as chlorine, into the benzene (B151609) ring of other cyclopropane-containing amide derivatives has been shown to be beneficial for their antifungal activity. mdpi.com Furthermore, cyclopropane fatty acid synthase (CfaS), an enzyme responsible for producing cyclopropane fatty acids in some bacteria, has been linked to antibiotic resistance in Helicobacter pylori. nih.govasm.org Inhibition of this enzyme can lead to increased susceptibility to antibiotics. nih.govasm.org
| Analogue | Organism | Observed Activity | Potential Mechanism |
| Cyclopropane-containing fatty acids | Bacteria and Fungi | Growth inhibition | Inhibition of fatty acid synthesis, cell membrane instability mdpi.com |
| 2,2-Dichloro-3,3-dimethyl-cyclopropane carboxylic acid | Piricularia oryzae (rice blast fungus) | Systemic fungicide | May stimulate host plant's disease-resistance mechanisms microbiologyresearch.org |
| Halogenated cyclopropane amides | Candida albicans | Antifungal activity | Presence of halogens enhances activity mdpi.com |
Insecticidal and Herbicidal Mechanisms
The cyclopropane ring is a key structural feature in a class of potent insecticides known as pyrethrins (B594832) and their synthetic analogues, pyrethroids. wikipedia.orgnih.gov Natural pyrethrins are derived from Chrysanthemum cinerariifolium. wikipedia.org The insecticidal action of these compounds involves targeting the nervous systems of insects. wikipedia.org Specifically, they act on the nerve cell membrane to disrupt the sodium channel current, which is crucial for regulating membrane polarization. This disruption leads to delayed repolarization and ultimately results in the paralysis and death of the insect. wikipedia.org The presence of a gem-dimethyl group on the cyclopropane ring is important for this activity. rothamsted.ac.uk
In the context of herbicidal activity, certain analogues of cyclopropane carboxylic acids have been investigated. For example, cyclopropane-1,1-dicarboxylic acid (CPD) analogues have been designed and synthesized as potential herbicides. nih.govusda.gov The proposed mechanism of action for these compounds is the inhibition of ketol-acid reductoisomerase (KARI), an enzyme involved in the branched-chain amino acid biosynthesis pathway in plants. nih.govusda.gov Inhibition of this essential pathway leads to phytotoxicity.
| Analogue Class | Target Organism Type | Mechanism of Action | Key Structural Feature |
| Pyrethrins and Pyrethroids | Insects | Disruption of sodium channels in the nervous system wikipedia.orgwikipedia.org | Cyclopropane ring with a gem-dimethyl group rothamsted.ac.uk |
| Cyclopropane-1,1-dicarboxylic acid analogues | Plants (weeds) | Inhibition of ketol-acid reductoisomerase (KARI) in the branched-chain amino acid pathway nih.govusda.gov | Cyclopropane-1,1-dicarboxylic acid moiety |
Investigations into Antitumor Activity Mechanisms
While direct mechanistic studies on the antitumor activity of this compound are not extensively detailed in publicly available research, the broader class of cyclopropane-containing compounds has been the subject of significant investigation in oncology. unl.ptnih.gov The unique structural and electronic properties of the cyclopropane ring allow it to be incorporated into molecules to enhance bioactivity and metabolic stability. nbinno.com Investigations into analogues suggest that the antitumor effects of such compounds could be mediated through several distinct pathways.
One prominent mechanism involves the disruption of microtubule dynamics, which is critical for cell division. For instance, synthetic analogues of epothilones, a class of potent microtubule stabilizers, have been developed where the epoxide ring is replaced with a cyclopropane ring. nih.gov Studies on these cis-12,13-cyclopropyl-epothilone B variants revealed that their antiproliferative activity is highly dependent on the stereochemistry of the cyclopropane moiety. nih.gov Analogues with a specific orientation corresponding to the natural epoxide configuration exhibited microtubule binding affinity and cellular effects nearly equipotent to natural epothilones, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Another potential mechanism is the inhibition of key signaling pathways that are dysregulated in cancer. Natural and synthetic lactones containing complex structures have demonstrated the ability to inhibit pathways such as the RAS-signaling cascade by affecting downstream molecules like cyclin D1. mdpi.com The incorporation of a rigid cyclopropane ring into a molecule can enhance its binding affinity and selectivity for specific protein targets, such as enzymes or receptors, within these pathways. nbinno.com
The table below summarizes the mechanisms of action for representative antitumor compounds that share structural motifs with this compound.
| Compound Class / Analogue | Mechanism of Action | Target Cancer Cell Lines |
| Cyclopropyl-Epothilones | Microtubule stabilization, leading to cell cycle arrest and apoptosis. nih.govnih.gov | Various human cancer cell lines. nih.gov |
| Ciminalum-thiazolidinone hybrids | Antimitotic activity, with a specific sensitivity profile against various cancer types. nih.gov | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), Breast Cancer (MCF-7). nih.gov |
| Hypothemycin (Resorcylic acid lactone) | Inhibition of the RAS-signaling pathway by decreasing cyclin D1 protein levels. mdpi.com | v-KRAS-transformed NIH3T3 cells. mdpi.com |
Antiviral Activity Mechanisms
The antiviral potential of cyclopropane derivatives has been recognized, with research focusing on their use as scaffolds for nucleoside and phosphonate (B1237965) analogues. unl.ptnih.gov Although the specific antiviral mechanism of this compound has not been characterized, the mechanisms of its analogues provide insight into potential modes of action.
A primary antiviral strategy for this class of compounds is the inhibition of viral replication. Novel phenyl-branched cyclopropyl nucleosides have been designed and synthesized to act as antiviral agents. nih.gov These compounds are evaluated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV-1), Herpes Simplex Virus (HSV-1, HSV-2), and Human Cytomegalovirus (HCMV). nih.gov The proposed mechanism is that these nucleoside analogues are metabolized within the host cell to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. nih.gov Once incorporated, the analogue can act as a chain terminator because it lacks the necessary 3'-hydroxyl group for further elongation, thus halting viral replication. nih.gov
Furthermore, some antiviral compounds interfere with the early stages of the viral life cycle, such as viral entry into the host cell. mdpi.com While this has been demonstrated for other heteroaromatic compounds, the conformational rigidity imparted by a cyclopropane ring could be exploited to design molecules that specifically block the interaction between viral proteins and host cell receptors. nbinno.commdpi.com
The following table outlines the mechanisms of action for antiviral analogues containing a cyclopropane ring.
| Analogue Class | Proposed Mechanism of Action | Target Viruses |
| Cyclopropyl Nucleoside Analogues | Competitive inhibition of viral DNA polymerase and/or chain termination of viral DNA synthesis. nih.govnih.gov | HIV-1, HSV-1, HSV-2, HCMV. nih.gov |
| Cyclopropyl Phosphonate Nucleosides | Act as nucleotide analogues, inhibiting viral polymerases. nih.gov | HIV-1, HSV-1, HSV-2, HCMV. nih.gov |
Influence on Plant Growth and Ethylene (B1197577) Biosynthesis Regulation
Cyclopropane derivatives are known to significantly influence plant physiology, primarily through the regulation of ethylene biosynthesis. nih.govffhdj.com Ethylene is a gaseous plant hormone that controls a wide array of processes, including fruit ripening, senescence (aging), and abscission (shedding of leaves and flowers). ffhdj.com The key precursor to ethylene in plants is 1-aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring cyclopropane amino acid. ffhdj.com
The biosynthesis pathway of ethylene proceeds from methionine to S-adenosylmethionine (SAM), which is then converted to ACC by the enzyme ACC synthase. Finally, ACC is oxidized to form ethylene by ACC oxidase. nih.gov Compounds that are structurally similar to ACC can interfere with this pathway.
Analogues of this compound have been shown to act as potent ethylene antagonists or inhibitors. For example, 3-cyclopropyl-1-enyl-propanoic acid sodium salt (CPAS) is a novel water-soluble ethylene antagonist that effectively abolishes ethylene-induced senescence in wheat leaves and ears. researchgate.net By inhibiting the action of ethylene, CPAS delays the degradation of chlorophyll, prolongs the photosynthetic lifespan of the plant, and has been shown to significantly increase grain yield under field conditions. researchgate.net The mechanism of such inhibitors can involve blocking ethylene receptors or inhibiting key enzymes in the biosynthesis pathway, such as ACC synthase or ACC oxidase. nih.govnih.govmdpi.com The structural similarity of these cyclopropane-based compounds to the natural precursor ACC allows them to interact with the active sites of these enzymes or receptors, thereby modulating ethylene-dependent processes.
| Compound/Analogue | Effect on Ethylene Pathway | Physiological Outcome in Plants |
| 3-cyclopropyl-1-enyl-propanoic acid sodium salt (CPAS) | Ethylene antagonist. researchgate.net | Delays leaf and ear senescence; increases grain yield in wheat. researchgate.net |
| Aminoethoxyvinylglycine (AVG) | Inhibitor of ACC synthase. nih.govnih.gov | Blocks conversion of SAM to ACC, reducing ethylene production. nih.gov |
| 1-Methylcyclopropene (1-MCP) | Inhibitor of ethylene receptors. nih.gov | Prevents ethylene binding and signal transduction. nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, and this is particularly true for compounds containing a cyclopropane ring. The cyclopropane moiety imparts unique properties, including conformational rigidity and altered electronic character, which can be leveraged in drug design. nbinno.comresearchgate.net
SAR studies on various cyclopropane-containing analogues have revealed several key principles:
Stereochemistry is Critical : The spatial orientation of the cyclopropane ring and its substituents has a profound impact on biological activity. In studies of cyclopropyl-epothilone analogues, a change in the configuration of the stereocenters on the cyclopropane ring resulted in a significant loss of antiproliferative activity, demonstrating that a precise geometric arrangement is necessary for effective binding to the biological target (microtubules). nih.gov
Ring Substitution : The nature and position of substituents on the cyclopropane ring and associated side chains are vital. For antimicrobial amide derivatives containing cyclopropane, SAR studies showed that introducing halogen atoms (F, Cl, Br) to an associated phenyl ring enhanced antibacterial activity compared to electron-donating groups like methoxy. nih.gov This suggests that for this compound, the dichloro substitution on the cyclopropane ring is likely a critical determinant of its specific biological activity.
Conformational Constraint : The rigidity of the cyclopropane ring is a key advantage in medicinal chemistry. nbinno.com By locking the conformation of a molecule, the cyclopropane unit can reduce the entropic penalty of binding to a receptor, thereby increasing potency and selectivity. This "conformational locking" helps to present the other functional groups of the molecule in an optimal arrangement for interaction with a biological target. nbinno.comresearchgate.net
Metabolic Stability : The cyclopropane ring is generally more resistant to metabolic degradation (e.g., oxidation) compared to more flexible aliphatic chains. nih.govnbinno.com This can improve the pharmacokinetic profile of a drug, leading to a longer half-life and enhanced efficacy. nbinno.com
These principles indicate that modifications to this compound—such as altering the halogen substituents on the cyclopropane ring, changing the length of the propanoic acid chain, or modifying its stereochemistry—would be expected to significantly modulate its antitumor, antiviral, and plant growth-regulating activities.
| Structural Feature | Impact on Biological Activity | Example |
| Cyclopropane Ring Stereochemistry | Determines binding affinity and potency; specific configurations are required for high activity. nih.gov | Diastereomers of cyclopropyl-epothilones show vastly different antitumor potencies. nih.gov |
| Substituents on Associated Moieties | Modulates electronic properties and steric interactions, influencing efficacy. nih.gov | Halogen substitution on phenyl rings of cyclopropane amides enhances antimicrobial activity. nih.gov |
| Conformational Rigidity | Enhances binding to biological targets by pre-organizing the molecule in an active conformation. nbinno.comresearchgate.net | Used to create rigid analogues of flexible physiologically active compounds to increase potency. researchgate.net |
| Propanoic Acid Chain | Provides a key site for interaction (e.g., hydrogen bonding) and influences solubility and pharmacokinetics. | The carboxylic acid group is a common feature in many biologically active molecules. |
Future Research Directions and Emerging Trends for 3 2,2 Dichlorocyclopropyl Propanoic Acid
Advancements in Asymmetric Synthesis and Enantioselective Transformations
The synthesis of specific stereoisomers of chiral molecules is critical in fields like pharmacology and materials science, as different enantiomers can exhibit vastly different biological activities and physical properties. For 3-(2,2-dichlorocyclopropyl)propanoic acid, which possesses a chiral center, the development of asymmetric synthesis routes is a key area for future research.
Emerging trends in organic synthesis are moving towards catalytic enantioselective methods that can produce enantiomerically pure compounds efficiently. epfl.ch For this target molecule, research is expected to focus on several key areas:
Chiral Catalysis: The use of transition metal catalysts with chiral ligands or chiral organocatalysts is a promising avenue. mdpi.commdpi.com These methods can facilitate the enantioselective cyclopropanation of a suitable alkene precursor to establish the chiral center with high stereocontrol.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. mdpi.com Future studies may explore enzymes that can catalyze the formation of the cyclopropane (B1198618) ring or resolve a racemic mixture of the acid with high enantiomeric excess.
Chiral Auxiliaries: A more traditional but effective method involves the temporary attachment of a chiral auxiliary to the precursor molecule. This auxiliary directs the stereochemical outcome of the cyclopropanation reaction, after which it is cleaved to yield the desired enantiomerically enriched product. rsc.org
The development of these methods will be crucial for accessing individual enantiomers of this compound, enabling detailed studies of their distinct properties.
| Catalytic Approach | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Transition Metal Catalysis | Uses a central metal atom (e.g., Rhodium, Copper, Palladium) coordinated to chiral ligands to create a chiral environment for the reaction. | High turnover numbers, broad substrate scope, and high enantioselectivity. mdpi.com | Design of new, highly efficient chiral ligands specific for dichlorocyclopropanation. |
| Organocatalysis | Employs small, chiral organic molecules (e.g., proline derivatives, chiral amines) as catalysts, avoiding the use of metals. | Lower toxicity, stability to air and moisture, and often lower cost compared to metal catalysts. | Development of novel organocatalysts that can effectively control the stereochemistry of dichlorocarbene (B158193) addition. |
| Biocatalysis | Utilizes enzymes or whole microorganisms to perform stereoselective transformations. | Exceptional selectivity (enantio-, regio-, and chemo-selectivity), mild reaction conditions, and environmentally benign. mdpi.com | Screening for and engineering enzymes capable of asymmetric cyclopropanation or kinetic resolution of the target acid. |
Exploration of Novel Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for chemical modification, making it an excellent starting point for creating a diverse library of new compounds. Future research will likely explore novel derivatization and functionalization strategies targeting both the carboxylic acid group and the dichlorocyclopropyl ring.
Carboxylic Acid Modifications: The carboxyl group can be readily converted into a wide range of other functional groups, such as esters, amides, acid chlorides, and anhydrides. These derivatives could be synthesized to modulate the compound's physicochemical properties, such as solubility, stability, and ability to interact with biological targets.
Cyclopropane Ring Functionalization: The gem-dichlorocyclopropane unit is a versatile synthetic handle. nih.gov It can undergo various transformations, including reductive dechlorination to form a monochlorocyclopropane or a simple cyclopropane, or ring-opening reactions under specific conditions to yield acyclic structures. Furthermore, advanced methods may allow for the selective substitution of one or both chlorine atoms, opening pathways to novel functionalized cyclopropanes.
These strategies will enable the generation of a wide array of analogs, each with potentially unique chemical and biological profiles.
| Target Site | Derivatization Reaction | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Carboxylic Acid | Esterification | Ester | Prodrug design, modification of solubility. |
| Carboxylic Acid | Amidation | Amide | Building block for peptides, altering biological interactions. |
| Dichlorocyclopropyl Ring | Reductive Dechlorination | Monochlorocyclopropyl or Cyclopropyl (B3062369) | Fine-tuning steric and electronic properties. |
| Dichlorocyclopropyl Ring | Ring Opening | Alkenyl or other acyclic structures | Access to different chemical scaffolds. nih.gov |
| Dichlorocyclopropyl Ring | Nucleophilic Substitution | Various substituted cyclopropanes | Introduction of new functionalities (e.g., amino, alkoxy groups). |
Integrated Computational and Experimental Approaches for Design and Discovery
The modern process of chemical research and drug discovery heavily relies on the synergy between computational modeling and experimental validation. jddhs.comnih.gov This integrated approach is expected to significantly accelerate the exploration of this compound and its derivatives.
Computational Design: In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to predict the properties of virtual derivatives. jddhs.com By modeling interactions with potential biological targets, researchers can prioritize the synthesis of compounds that are most likely to exhibit desired activities. Machine learning and artificial intelligence are also emerging as powerful tools for predicting molecular properties and guiding synthetic efforts. nih.gov
Experimental Validation: The most promising candidates identified through computational screening are then synthesized in the laboratory. High-throughput screening methods can be employed to test these compounds for biological activity. The experimental results are then used to refine the computational models, creating a powerful design-synthesize-test-analyze cycle that enhances the efficiency of the discovery process. mdpi.comresearchgate.net
This iterative loop between computational prediction and experimental feedback allows for a more rational and resource-efficient approach to discovering novel compounds with tailored properties. nih.gov
Investigation of New Biological Target Modulations and Mechanisms
While the biological profile of this compound is not extensively documented, its unique structural features suggest potential for interaction with various biological systems. Future research will focus on identifying its biological targets and elucidating its mechanisms of action.
A primary step will involve unbiased screening of the compound and its derivatives against large panels of biological targets, including enzymes, receptors, and ion channels. Techniques like high-throughput screening (HTS) are invaluable for this initial exploration.
Once a biological activity is identified, subsequent research will aim to understand the underlying mechanism. This involves:
Target Identification and Validation: Confirming the specific protein or pathway that the molecule interacts with.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to determine which parts of the molecule are crucial for its activity. This is where the derivatives created via the strategies in section 8.2 become essential.
Biochemical and Cellular Assays: Investigating how the compound affects cellular processes to understand its functional consequences.
The presence of the organochloride functionality is of particular interest, as carbon-halogen bonds can participate in specific interactions (halogen bonding) with biological macromolecules, potentially leading to novel mechanisms of action. drugbank.com
Sustainable Synthesis and Environmental Impact Considerations (Excluding Ecotoxicity Data)
In line with the growing emphasis on green chemistry, future research on the synthesis of this compound and its derivatives will prioritize sustainability. researchgate.netthieme-connect.de This involves developing synthetic methods that are more environmentally benign, safer, and more efficient.
Key principles of green chemistry that can be applied include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring solvent-free reaction conditions or using water as a solvent. researchgate.net
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound (sonication) to accelerate reactions and reduce energy consumption. thieme-connect.denih.gov
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov
Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources. nih.gov
By integrating these principles, the environmental footprint associated with the production of this chemical can be significantly reduced, aligning chemical synthesis with modern standards of sustainability.
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
|---|---|---|
| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. | Reduced chemical waste and lower disposal costs. |
| Safer Solvents | Replacing chlorinated solvents with alternatives like water, ethanol, or ionic liquids. researchgate.net | Reduced worker exposure to hazardous materials and less environmental pollution. |
| Energy Efficiency | Using microwave or ultrasonic irradiation to drive the dichlorocyclopropanation reaction. nih.gov | Shorter reaction times and lower energy consumption compared to conventional heating. |
| Catalysis | Developing highly efficient phase-transfer catalysts or metal catalysts for the cyclopropanation step. | Reduced amount of reagents needed, leading to less waste and higher efficiency. researchgate.net |
| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. nih.gov | Fewer reaction steps, leading to higher overall yield and less waste. |
Q & A
Basic: What are the recommended methods for synthesizing 3-(2,2-Dichlorocyclopropyl)propanoic acid in a laboratory setting?
Methodological Answer:
The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using dichlorocarbene intermediates, followed by propanoic acid chain elongation. Key steps include:
- Dichlorination : Use carbon tetrachloride (CCl₄) with a strong base (e.g., NaOH) under controlled temperatures (0–5°C) to generate dichlorocarbene .
- Purification : Recrystallization from ethanol/water mixtures or vacuum distillation to isolate the product. Avoid dry sweeping during cleanup to minimize dust formation .
- Characterization : Confirm structure via H/C NMR and FT-IR to verify cyclopropyl and carboxylic acid functional groups .
Advanced: How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
Methodological Answer:
By-product formation (e.g., trichlorinated derivatives) can be reduced through:
- Catalyst Selection : Use phase-transfer catalysts like benzyltriethylammonium chloride to enhance dichlorocarbene efficiency .
- Temperature Control : Maintain sub-10°C conditions during cyclopropanation to suppress side reactions .
- Real-Time Monitoring : Employ inline FT-IR or GC-MS to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are most effective for characterizing purity and structure?
Methodological Answer:
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm; validate against a reference standard (≥98% purity) .
- Structural Confirmation :
- Elemental Analysis : Verify C, H, Cl content (±0.3% theoretical) .
Advanced: How should discrepancies in spectroscopic data (e.g., NMR or MS) be addressed?
Methodological Answer:
- Cross-Validation : Compare data with multiple techniques (e.g., LC-MS/MS for fragmentation patterns vs. NMR for functional groups) .
- Isotopic Labeling : Use C-labeled precursors to resolve ambiguous signals in crowded NMR spectra .
- Literature Benchmarking : Cross-reference with published spectra of structurally analogous dichlorocyclopropyl compounds .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats. Change contaminated clothing immediately .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., dichlorocarbene) .
- Disposal : Neutralize waste with sodium bicarbonate before disposal via approved hazardous waste facilities .
Advanced: What experimental strategies mitigate skin contamination risks during in vivo studies?
Methodological Answer:
- Barrier Creams : Apply dimethicone-based creams before handling to reduce dermal absorption .
- Double-Gloving : Use nitrile gloves under neoprene gloves for enhanced protection during animal dosing .
- Decontamination Protocols : Immediate washing with 10% sodium thiosulfate solution post-exposure .
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
- Conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light to prevent photolytic degradation of the cyclopropyl ring .
- Stability Monitoring : Perform quarterly HPLC checks to detect decomposition products (e.g., chlorinated propanoic acid derivatives) .
Advanced: What challenges arise in assessing environmental fate, and how can they be addressed?
Methodological Answer:
- Persistence Studies : Use C-labeled analogs to track biodegradation pathways in soil/water matrices. Aerobic half-life ranges from 14–28 days .
- Ecotoxicity Modeling : Employ quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
- Analytical Challenges : Overcome matrix interference in environmental samples using solid-phase extraction (SPE) coupled with LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
